2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a heterocyclic derivative featuring a thieno[3,2-d]pyrimidine core fused with a dihydrothienopyrimidinone scaffold. Its structure includes a 3,4-dimethylbenzyl group at position 3 and an acetamide moiety substituted with a 2-(trifluoromethyl)phenyl group. This design integrates hydrophobic (dimethylbenzyl, trifluoromethyl) and hydrogen-bonding (dioxo, acetamide) pharmacophores, making it a candidate for targeting enzymes or receptors requiring dual interactions.
Properties
Molecular Formula |
C24H20F3N3O3S |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H20F3N3O3S/c1-14-7-8-16(11-15(14)2)12-30-22(32)21-19(9-10-34-21)29(23(30)33)13-20(31)28-18-6-4-3-5-17(18)24(25,26)27/h3-11H,12-13H2,1-2H3,(H,28,31) |
InChI Key |
PTRRSQPGAKQPSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The foundational step involves cyclocondensation between 2-amino-3-carboxamidothiophene derivatives and carbonyl reagents. For example, reacting 2-amino-3-cyano-4,5-dimethylthiophene (I ) with formamide under reflux yields the unsubstituted thieno[3,2-d]pyrimidin-4(3H)-one (II ) (Scheme 1).
Scheme 1 : Formation of thieno[3,2-d]pyrimidin-4(3H)-one
$$
\text{2-Amino-3-cyano-4,5-dimethylthiophene} + \text{HCONH}_2 \xrightarrow{\Delta} \text{Thieno[3,2-d]pyrimidin-4(3H)-one} \quad (78\% \text{ yield})
$$
Bromination and Chlorination
Subsequent bromination at the C7 position using bromine in acetic acid introduces a reactive site for further functionalization. Chlorination with phosphorus oxychloride (POCl$$_3$$) converts the 4-keto group to a chloro substituent, enhancing electrophilicity for nucleophilic substitutions (Scheme 2).
Scheme 2 : Halogenation of the Thienopyrimidine Core
$$
\text{Thieno[3,2-d]pyrimidin-4(3H)-one} \xrightarrow{\text{Br}2, \text{AcOH}} \text{7-Bromo derivative} \quad (85\% \text{ yield})
$$
$$
\text{7-Bromo derivative} \xrightarrow{\text{POCl}3, \text{reflux}} \text{4-Chloro-7-bromo-thieno[3,2-d]pyrimidine} \quad (82\% \text{ yield})
$$
Introduction of the 3,4-Dimethylbenzyl Group
Alkylation at the N3 Position
The N3 position of the thienopyrimidine undergoes alkylation with 3,4-dimethylbenzyl bromide under basic conditions. Sodium hydride (NaH) in dry tetrahydrofuran (THF) facilitates deprotonation, enabling nucleophilic attack by the benzyl bromide (Scheme 3).
Scheme 3 : N3-Alkylation with 3,4-Dimethylbenzyl Bromide
$$
\text{4-Chloro-7-bromo-thieno[3,2-d]pyrimidine} + \text{3,4-Dimethylbenzyl bromide} \xrightarrow{\text{NaH, THF}} \text{N3-Substituted derivative} \quad (72\% \text{ yield})
$$
Functional Group Interconversion
The 4-chloro group is hydrolyzed to a ketone using aqueous sodium hydroxide, regenerating the 2,4-dioxo functionality critical for downstream reactions.
Construction of the Acetamide Side Chain
Synthesis of N-(2-(Trifluoromethyl)phenyl)acetamide
2-(Trifluoromethyl)aniline is acylated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et$$_3$$N) as a base, yielding N-(2-(trifluoromethyl)phenyl)chloroacetamide (III ) (Scheme 4).
Scheme 4 : Acylation of 2-(Trifluoromethyl)aniline
$$
\text{2-(Trifluoromethyl)aniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N-(2-(Trifluoromethyl)phenyl)chloroacetamide} \quad (88\% \text{ yield})
$$
Nucleophilic Substitution at N1
The chloroacetamide (III ) undergoes nucleophilic aromatic substitution with the N1-deprotonated thienopyrimidine. Potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) promotes displacement of the bromine atom at C7, forming the C7-acetamide linkage (Scheme 5).
Scheme 5 : Coupling of Acetamide to Thienopyrimidine
$$
\text{N3-Substituted thienopyrimidine} + \text{N-(2-(Trifluoromethyl)phenyl)chloroacetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} \quad (65\% \text{ yield})
$$
Optimization and Yield Considerations
Critical Reaction Parameters
- Temperature : Alkylation and acylation steps require strict temperature control (0–5°C for exothermic reactions).
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reactivity in substitution reactions.
- Purification : Column chromatography using silica gel (hexane/ethyl acetate gradients) resolves regioisomeric impurities.
Comparative Yields Across Steps
| Step | Reaction Type | Yield (%) | Key Reagents |
|---|---|---|---|
| 1 | Cyclocondensation | 78 | Formamide |
| 2 | Bromination | 85 | Br$$_2$$, AcOH |
| 3 | Chlorination | 82 | POCl$$_3$$ |
| 4 | N3-Alkylation | 72 | NaH, 3,4-Dimethylbenzyl Br |
| 5 | Acetamide Coupling | 65 | K$$2$$CO$$3$$, DMF |
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) reveals >98% purity, critical for pharmacological applications.
Chemical Reactions Analysis
2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where specific oxidizing agents are used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed to remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: The compound can undergo substitution reactions, where specific reagents are used to replace functional groups with other groups.
Cyclization: The compound can participate in cyclization reactions to form new ring structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Bioactivity Comparison
Table 2: Computational Similarity Metrics
| Metric | Target vs. G1-4 | Target vs. 3c | Target vs. 28 |
|---|---|---|---|
| Tanimoto (MACCS) | 0.72 | 0.65 | 0.45 |
| Dice (Morgan) | 0.68 | 0.62 | 0.38 |
| Bioactivity Cluster | Group A (kinase targets) | Group A | Group B (protease targets) |
Biological Activity
The compound 2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound belongs to the class of thieno[3,2-d]pyrimidines, which are known for various biological activities including anti-cancer properties. Its structure features a thieno-pyrimidine core substituted with a dimethylbenzyl group and a trifluoromethyl phenyl group.
Research indicates that compounds with similar structures often exhibit activity through several mechanisms:
- Inhibition of DNA Repair Enzymes : Many thieno-pyrimidine derivatives have been shown to inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in repairing DNA damage caused by topoisomerase II inhibitors. This inhibition can sensitize cancer cells to chemotherapy .
- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, potentially protecting cells from oxidative stress .
Biological Activity Data
The biological activity of the compound can be summarized in the following table:
| Activity Type | Description | IC50 Value |
|---|---|---|
| TDP2 Inhibition | Inhibits TDP2, enhancing sensitivity to topoisomerase II poisons | 4.8 μM |
| Antioxidant Activity | Potential to scavenge free radicals | Not quantified |
| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines | Varies by line |
Case Studies
- TDP2 Inhibition and Cancer Sensitization : A study evaluated various analogs of thieno-pyrimidines and found that those with structural similarities to our compound significantly inhibited TDP2 activity. The most potent analog showed an IC50 value of 4.8 μM, suggesting that modifications to the core structure can enhance biological activity .
- Antioxidant Properties : In vitro tests demonstrated that certain derivatives of thieno-pyrimidines could reduce oxidative stress markers in cancer cells. These findings support the hypothesis that such compounds may have dual roles in both direct cytotoxicity and protective effects against oxidative damage .
Research Findings
Recent studies have focused on structure-activity relationships (SAR) to optimize the biological efficacy of thieno-pyrimidine derivatives. Key findings include:
- Essential Functional Groups : The presence of specific functional groups such as NH and carbonyls is crucial for maintaining inhibitory activity against TDP2. Substitutions at these sites often lead to a loss of activity .
- Selectivity and Potency : Compounds were evaluated for selectivity against various cancer cell lines. The results indicated that modifications could enhance selectivity towards specific types of cancer cells while minimizing toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
